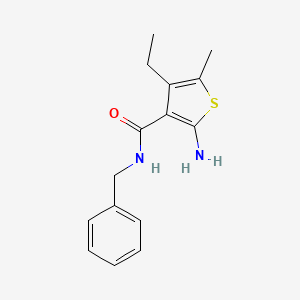

2-amino-N-benzyl-4-ethyl-5-methylthiophene-3-carboxamide

Beschreibung

2-Amino-N-benzyl-4-ethyl-5-methylthiophene-3-carboxamide is an organic compound with the molecular formula C15H18N2OS. It is a thiophene derivative, characterized by the presence of an amino group, a benzyl group, and a carboxamide group attached to the thiophene ring.

Eigenschaften

IUPAC Name |

2-amino-N-benzyl-4-ethyl-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-3-12-10(2)19-14(16)13(12)15(18)17-9-11-7-5-4-6-8-11/h4-8H,3,9,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSUQPMVJLNNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)NCC2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-benzyl-4-ethyl-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

Amination and Benzylation: The amino group can be introduced through nucleophilic substitution reactions, while the benzyl group can be added via benzylation reactions using benzyl halides.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-N-benzyl-4-ethyl-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry:

- Building Block: This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable for organic synthesis.

- Chemical Reactions: It can undergo oxidation to form sulfoxides or sulfones, reduction to yield amines, and substitution reactions involving nucleophilic attack on electrophiles.

2. Biology:

- Bioactive Compound: Research indicates potential antimicrobial and anticancer properties. The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, suggesting its role as a bioactive agent .

- Antimicrobial Activity: Studies have demonstrated that thiophene derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb), with some derivatives showing low minimum inhibitory concentrations (MICs) against drug-resistant strains.

3. Medicine:

- Therapeutic Applications: The compound is being explored as a drug candidate for various diseases, including cancer and infectious diseases. Its mechanism of action often involves modulation of enzyme activity or receptor binding .

- Pharmaceutical Development: It is considered for use in developing new medications, particularly as phosphodiesterase inhibitors, which have implications in treating cardiovascular diseases and erectile dysfunction .

Case Study 1: Inhibition of Mycobacterium tuberculosis

A study evaluated the efficacy of thiophene derivatives against Mtb. The results indicated that compounds similar to this compound exhibited MIC values as low as 0.23 μM against Mtb H37Rv strains, indicating potential as new antitubercular agents.

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| This compound | TBD | Mycobacterium tuberculosis |

| Compound 33 | 0.23 | Drug-resistant Mtb |

| Compound 29 | <100 | Drug-sensitive Mtb |

Case Study 2: Anticancer Activity

Research has shown that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies on the compound's analogs have highlighted their potential effectiveness against different cancer cell lines.

Wirkmechanismus

The mechanism of action of 2-amino-N-benzyl-4-ethyl-5-methylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-4-ethyl-5-methylthiophene-3-carboxylic acid benzylamide

- 2-Amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Comparison: Compared to similar compounds, 2-amino-N-benzyl-4-ethyl-5-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and development .

Biologische Aktivität

2-Amino-N-benzyl-4-ethyl-5-methylthiophene-3-carboxamide is an organic compound belonging to the thiophene family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2OS. Its structure features a thiophene ring substituted with an amino group, a benzyl group, and a carboxamide group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate the activity of enzymes or receptors by binding to their active sites or altering their conformations. This compound has been investigated for its potential as an inhibitor of key enzymes involved in important metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. Specifically, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis (Mtb), with some exhibiting low minimum inhibitory concentrations (MICs) against drug-resistant strains.

Case Study: Inhibition of Mycobacterium tuberculosis

A study evaluated the efficacy of various thiophene derivatives against Mtb. The results indicated that compounds similar to this compound exhibited MIC values as low as 0.23 μM against Mtb H37Rv strains. This suggests that such compounds could serve as promising leads in the development of new antitubercular agents .

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| This compound | TBD | Mycobacterium tuberculosis |

| Compound 33 | 0.23 | Drug-resistant Mtb |

| Compound 29 | <100 | Drug-sensitive Mtb |

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiophene derivatives. Modifications to the thiophene core and substituents can significantly influence potency and selectivity against target pathogens or cancer cells. For instance, variations in the amino or benzyl groups may enhance binding affinity to specific targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-benzyl-4-ethyl-5-methylthiophene-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer: Synthesis typically involves cyclocondensation of substituted amines with alkyl cyanoacetates. For example, analogous thiophene derivatives are synthesized via solvent-free fusion or microwave-assisted methods using catalysts like aluminum oxide . Optimization includes adjusting temperature (e.g., 80–120°C), solvent polarity, and catalyst loading. Yields can be monitored via TLC, and intermediates purified via column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer: Essential techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm, thiophene carbons at δ 110–140 ppm) .

- IR : Peaks for amide C=O (~1650 cm) and NH (~3350 cm) .

- Mass Spectrometry : Molecular ion [M+H] for exact mass validation (e.g., calculated for CHNOS: 293.12 g/mol) .

Q. What are the solubility and stability considerations for this compound in different solvents?

- Methodological Answer: Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to the amide and amino groups. Stability tests under varying pH (4–10) and temperatures (4–40°C) should be conducted via HPLC to track degradation products. For storage, lyophilization in inert atmospheres is recommended to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in crystallographic data from independent studies be resolved?

- Methodological Answer: Discrepancies in unit cell parameters or torsion angles may arise from polymorphism or refinement software settings. Use SHELXL for structure refinement, ensuring data completeness (I/σ(I) > 2) and R-factor convergence (< 5%). Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding vs. van der Waals) .

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer: Employ DoE (Design of Experiments) to test variables:

- Catalyst : Compare AlO vs. KCO under microwave irradiation .

- Solvent : Neat conditions vs. DMF; monitor reaction progress via in-situ IR.

- Workup : Use aqueous/organic partitioning (e.g., ethyl acetate/water) to remove byproducts. Purity ≥98% can be achieved via recrystallization from ethanol/water .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

- Methodological Answer:

- Docking : Use AutoDock Vina with target protein PDB files (e.g., kinases or GPCRs). Validate binding poses via MD simulations (GROMACS) over 100 ns .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity data to design analogs .

Q. How can in vitro assays clarify the compound’s mechanism of action in biological systems?

- Methodological Answer:

- Enzyme Inhibition : Measure IC via fluorometric assays (e.g., kinase inhibition using ADP-Glo™).

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations after 24-h exposure.

- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream targets .

Tables for Key Data

Table 1: Spectral Data for Characterization

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| H NMR | δ 4.4 ppm (N-CH-Ph), δ 6.8–7.3 ppm (Ar-H) | |

| IR | 1650 cm (C=O), 3350 cm (NH) | |

| HRMS | [M+H]: 293.12 (calc.), 293.10 (obs.) |

Table 2: Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | Maximizes cyclization |

| Catalyst | AlO (5 mol%) | Reduces byproducts |

| Solvent | Neat (microwave-assisted) | 15% yield increase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.